REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].Br[CH2:10][C:11]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=[O:12].C([O-])([O-])=O.[K+].[K+]>CC(C)=O>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[O:8][CH2:10][C:11]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=[O:12] |f:2.3.4|
|
Name
|
|
Quantity
|
8.71 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
10.1 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
7.02 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 10 h
|
Duration
|
10 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
diluted with EtOAc (100 ml)
|
Type
|
WASH
|
Details
|
washed with HCl (1.0 M, 2×100 ml) and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residual solid was recrystallized from EtOAc
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(OCC(=O)C2=CC=CC=C2)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |